molecular formula C9H8BrN B8778785 8-Bromo-2-methylindolizine

8-Bromo-2-methylindolizine

Cat. No. B8778785
M. Wt: 210.07 g/mol
InChI Key: VHJGJMNUFUSSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382245B2

Procedure details

A mixture of cloroacetone (17 mmol), LiBr (17 mmol) in acetonitrile (10 mL) was stirred at room temperature for 15 min. Then, a solution of 2-bromo-3-methylpyridine (19 mmol) in acetonitrile (10 mL) was added and the resulting mixture was heated at reflux for 24 h. The mixture was cooled to room temperature and the solvent was removed under reduce pressure. The residue was diluted with water extracted with diethylether. The aqueous was treated with K2CO3 (96 mmol) and heated at 80° C. for 2 h. The mixture was cooled to room temperature and extracted with ethyl acetate (3×50 mL). The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated by rotary evaporation, and purified by column chromatography to give 35. (34%) 1H NMR (400 MHz, CDCl3) δ 7.76 (dt, J=6.9, 0.8 Hz, 1H), 7.20-7.07 (m, 1H), 6.83 (dd, J=7.1, 0.7 Hz, 1H), 6.40 (s, 1H), 6.25 (t, J=7.0 Hz, 1H), 2.39 (s, 3H). LC-MS (ES) for C9H8BrN [M+1]+ 209.11.
Quantity
17 mmol
Type
reactant
Reaction Step One
Name
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
96 mmol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH3:4].[Li+].[Br-:7].Br[C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][N:10]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Br:7][C:3]1[C:4]2[N:10]([CH:9]=[C:14]([CH3:15])[CH:13]=2)[CH:11]=[CH:12][CH:2]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
17 mmol
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
17 mmol
Type
reactant
Smiles
[Li+].[Br-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
96 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC=CN2C=C(C=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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